

Spectroscopic Data for 2,4-dimethyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-dimethyl-1H-indole*

Cat. No.: B1337883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the compound **2,4-dimethyl-1H-indole**. While comprehensive, experimentally-derived spectra for this specific isomer are not readily available in public repositories, this document compiles essential information, including predicted data, and provides detailed experimental protocols typical for the characterization of such heterocyclic compounds.

Compound Information

2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound with the chemical formula $C_{10}H_{11}N$.^{[1][2][3]} It belongs to the class of substituted indoles, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Identifier	Value	Source
Molecular Formula	$C_{10}H_{11}N$	[1] [2] [3]
Molecular Weight	145.20 g/mol	[1] [2] [3]
Monoisotopic Mass	145.08914 Da	[4]
CAS Number	10299-61-3	[2]

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for **2,4-dimethyl-1H-indole**.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition. The table below lists predicted mass-to-charge ratios (m/z) for various adducts of **2,4-dimethyl-1H-indole**.^[4]

Adduct	Predicted m/z
[M] ⁺	145.08859
[M+H] ⁺	146.09642
[M+Na] ⁺	168.07836
[M+K] ⁺	184.05230
[M+NH ₄] ⁺	163.12296
[M-H] ⁻	144.08186

Data sourced from predicted values on PubChem.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **2,4-dimethyl-1H-indole** are not available in the searched public databases. However, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related isomers. For illustrative purposes, the experimental data for 3,4-dimethyl-1H-indole is provided below.^[5]

Table 2.1: Experimental NMR Data for 3,4-dimethyl-1H-indole^[5]

^1H NMR (500 MHz, CDCl_3)	^{13}C NMR (125 MHz, CDCl_3)
δ (ppm)	Multiplicity & J (Hz)
7.80	s (br), 1H (N-H)
7.19	d, $J = 8.1$, 1H (Ar-H)
7.09	t, $J = 7.6$, 1H (Ar-H)
6.93	d, $J = 0.8$, 1H (Ar-H)
6.87	d, $J = 7.1$, 1H (Ar-H)
2.78	s, 3H (Ar- CH_3)
2.56	d, $J = 0.9$, 3H ($\text{C}_3\text{-CH}_3$)

Note: This data is for the isomer 3,4-dimethyl-1H-indole and is presented for comparative and illustrative purposes.[\[5\]](#)

Predicted Analysis for **2,4-dimethyl-1H-indole**:

- ^1H NMR: One would expect a broad singlet for the N-H proton, two singlets for the two methyl groups ($\text{C}_2\text{-CH}_3$ and $\text{C}_4\text{-CH}_3$), and signals in the aromatic region corresponding to the protons at positions 3, 5, 6, and 7. The proton at C3 would likely appear as a singlet or a narrow multiplet. The protons on the benzene ring (C5, C6, C7) would show characteristic doublet and triplet splitting patterns.
- ^{13}C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. Two signals would be in the aliphatic region for the two methyl carbons, while the remaining eight signals would be in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2,4-dimethyl-1H-indole** is not readily available. However, the spectrum is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the indole ring structure.

Table 2.2: Predicted IR Absorption Bands for **2,4-dimethyl-1H-indole**

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity
~3400	N-H stretch	Medium, Sharp
3100-3000	Aromatic C-H stretch	Medium to Weak
2950-2850	Aliphatic C-H stretch (CH ₃)	Medium
~1600-1450	Aromatic C=C ring stretching	Medium to Strong
~1470 and ~1380	C-H bending (CH ₃)	Medium
~800-700	C-H out-of-plane bending	Strong

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole derivatives, based on standard laboratory practices.

Synthesis and Purification (General Procedure)

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.^[6] This involves the reaction of an appropriate phenylhydrazine with a ketone or aldehyde under acidic conditions. For **2,4-dimethyl-1H-indole**, this would typically involve the reaction of (3-methylphenyl)hydrazine with acetone.

The purification of the final product is critical for obtaining clean spectroscopic data. Flash column chromatography on silica gel is a standard method.^[5]

- Reaction Setup: The arylhydrazine and ketone are dissolved in a suitable solvent (e.g., ethanol, acetic acid, or toluene) containing an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).
- Reaction Execution: The mixture is heated to reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography using a solvent system such as petroleum ether/ethyl acetate.

[5]

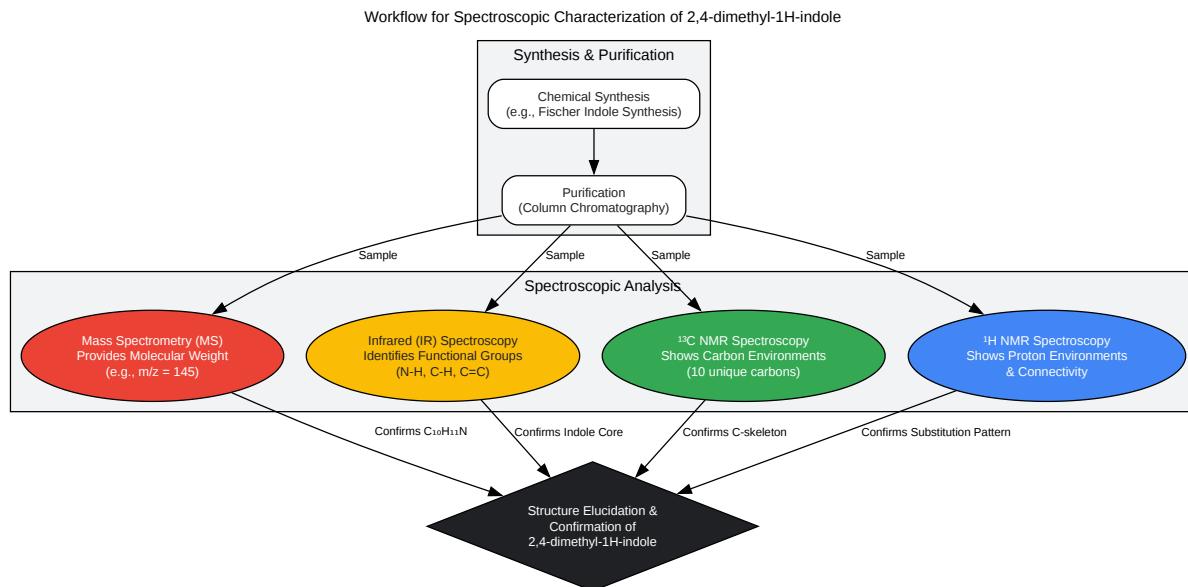
NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[5]
- Parameters for ^1H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- Parameters for ^{13}C NMR:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: ~240 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.[5]
- GC Parameters:
 - Column: A capillary column such as an Agilent 19091J-413 (30 m × 320 μ m × 0.25 μ m) is suitable.[5]
 - Carrier Gas: Helium or Nitrogen.
 - Injection Mode: Split or splitless.
- Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Speed: ~1-2 scans/second.


Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
 - Liquid/Solution: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate.
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized indole derivative, integrating the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,4-dimethyl-1H-indole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyl-1H-indole [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,4-Dimethyl-1H-indole [webbook.nist.gov]
- 4. PubChemLite - 2,4-dimethyl-1h-indole (C10H11N) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Data for 2,4-dimethyl-1H-indole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole\]](https://www.benchchem.com/product/b1337883#spectroscopic-data-for-2-4-dimethyl-1h-indole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com